molecular formula C20H20FN3O3S B11629704 (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11629704
M. Wt: 401.5 g/mol
InChI Key: CFKYTRBNJIBNLP-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with ethoxyphenyl, fluorophenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound for drug development.

    Protein Binding: It can be used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Agriculture: The compound can be explored for use as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)imino-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20FN3O3S/c1-3-27-14-10-8-13(9-11-14)22-20-24(2)18(25)12-17(28-20)19(26)23-16-7-5-4-6-15(16)21/h4-11,17H,3,12H2,1-2H3,(H,23,26)

InChI Key

CFKYTRBNJIBNLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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